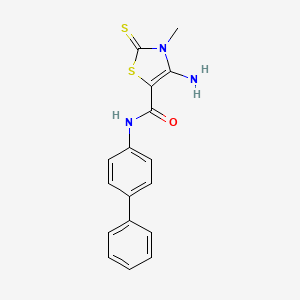

4-amino-3-methyl-N-(4-phenylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide

Beschreibung

4-Amino-3-methyl-N-(4-phenylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide (CAS: 862208-36-4) is a thiazole derivative characterized by a 1,3-thiazole core substituted with a methyl group at position 3, a sulfanylidene group at position 2, and a biphenyl (4-phenylphenyl) carboxamide moiety at position 5 . This compound belongs to a broader class of thiazole-based molecules known for their diverse pharmacological activities, including antimicrobial, anticancer, and antimalarial properties .

Eigenschaften

CAS-Nummer |

862208-36-4 |

|---|---|

Molekularformel |

C17H15N3OS2 |

Molekulargewicht |

341.5 g/mol |

IUPAC-Name |

4-amino-3-methyl-N-(4-phenylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C17H15N3OS2/c1-20-15(18)14(23-17(20)22)16(21)19-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,18H2,1H3,(H,19,21) |

InChI-Schlüssel |

NCDHOKORGKSITG-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(=C(SC1=S)C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3)N |

Löslichkeit |

0.6 [ug/mL] (The mean of the results at pH 7.4) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Amino-3-methyl-N-(4-phenylphenyl)-2-sulfanyliden-1,3-thiazol-5-carboxamid beinhaltet typischerweise mehrstufige organische Reaktionen. Ein üblicher Syntheseweg umfasst:

Bildung des Thiazolrings: Der Thiazolring kann durch die Hantzsch-Thiazolsynthese synthetisiert werden, die die Kondensation von α-Halogenkohlenstoffen mit Thioharnstoff beinhaltet.

Substitutionsreaktionen:

Kopplungsreaktionen: Die Phenylphenylgruppe wird häufig durch Suzuki- oder Stille-Kopplungsreaktionen eingeführt, bei denen es sich um palladiumkatalysierte Kreuzkupplungsreaktionen zwischen Arylhalogeniden und Organozinnverbindungen oder Boronsäuren handelt.

Schlussmontage: Die Carboxamidgruppe wird typischerweise im letzten Schritt durch eine Amidierungsreaktion eingeführt, bei der das Thiazolderivat unter geeigneten Bedingungen mit einem Amin reagiert.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet den Einsatz von kontinuierlichen Strömungsreaktoren zur besseren Kontrolle der Reaktionsbedingungen und die Anwendung von Prinzipien der grünen Chemie, um Abfälle und Umweltauswirkungen zu minimieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Schwefelatom, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können die Carboxamidgruppe angreifen und sie in ein Amin umwandeln.

Substitution: Die aromatischen Ringe können elektrophile aromatische Substitutionsreaktionen eingehen, die eine weitere Funktionalisierung ermöglichen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Elektrophile aromatische Substitution kann durch Reagenzien wie Brom oder Salpetersäure unter sauren Bedingungen erleichtert werden.

Hauptprodukte

Oxidation: Sulfoxide und Sulfone.

Reduktion: Amine.

Substitution: Verschiedene substituierte aromatische Derivate, abhängig vom verwendeten Elektrophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 4-Amino-3-methyl-N-(4-phenylphenyl)-2-sulfanyliden-1,3-thiazol-5-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein. Die Verbindung kann die Enzymaktivität hemmen, indem sie an die aktive Stelle oder allosterische Stellen bindet, wodurch der Zugang zum Substrat blockiert oder die Konformation des Enzyms verändert wird.

Wirkmechanismus

The mechanism of action of 4-amino-3-methyl-N-(4-phenylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Thiazole Derivatives

Thiazole derivatives share a common 1,3-thiazole core but differ in substituents, which critically influence their physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Features of Selected Thiazole Derivatives

Key Observations :

- Lipophilicity : The biphenyl group in the target compound increases hydrophobicity compared to smaller substituents (e.g., methylphenyl in or ethoxyphenyl in ), which may enhance blood-brain barrier penetration or protein binding .

- Steric Effects : Bulky substituents like phenylethyl () or allyl () may influence binding to sterically sensitive targets.

Physicochemical Properties

- Solubility : The biphenyl group in the target compound reduces solubility in polar solvents compared to ethoxyphenyl () or pyridinylmethyl () analogues.

- Stability : Sulfanylidene (C=S) groups are prone to oxidation, but steric protection from substituents (e.g., methyl in vs. allyl in ) may mitigate degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.